4,6-Dimethyl-2-mercaptopyrimidine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-mercaptopyrimidine sodium salt is an organic sulfur compound with the chemical formula C6H9N2NaS. It appears as a white crystalline powder and is soluble in water and some organic solvents like alcohols and ketones . This compound is known for its stability under normal conditions but is sensitive to light and heat . It is widely used in various fields, including organic synthesis, as a catalyst, and as a ligand .
Preparation Methods
The synthesis of 4,6-Dimethyl-2-mercaptopyrimidine sodium salt typically involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with a base such as sodium in a solvent like ethanol or acetone . The reaction proceeds at room temperature, resulting in the formation of the sodium salt . Industrial production methods follow similar procedures but are scaled up to meet commercial demands.
Chemical Reactions Analysis
4,6-Dimethyl-2-mercaptopyrimidine sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: It can be reduced to yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-2-mercaptopyrimidine sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-mercaptopyrimidine sodium salt involves its interaction with molecular targets through its mercapto group. This interaction can inhibit certain biochemical pathways, such as cell adhesion and thrombosis formation . In electroplating, the compound adsorbs onto the copper surface, inhibiting copper deposition and promoting uniform surface morphology .
Comparison with Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine sodium salt can be compared with other similar compounds, such as:
2-Mercapto-4,6-dimethylpyrimidine: Similar in structure but without the sodium salt form.
4,6-Dimethyl-2-thiolpyrimidine: Another thiol derivative with similar properties.
The uniqueness of this compound lies in its sodium salt form, which enhances its solubility and reactivity in various applications .
Properties
Molecular Formula |
C6H8N2NaS |
---|---|
Molecular Weight |
163.20 g/mol |
InChI |
InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9); |
InChI Key |
CIMTZRXBNRNDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.